methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate
Description
Methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene-2-carboxylate ester core. At position 3 of the thiophene ring, an amino group is substituted with a (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl moiety. The dioxane ring in this substituent is a 1,3-dioxane-4,6-dione derivative, which includes a conjugated ylidene (enone) system.
Properties
IUPAC Name |
methyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6S/c1-13(2)19-10(15)7(11(16)20-13)6-14-8-4-5-21-9(8)12(17)18-3/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSLVFBNXJLMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(SC=C2)C(=O)OC)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields 2,2-dimethyl-1,3-dioxane-4,6-dione, which is then further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Thiophene Carboxylate Derivatives
Ethyl 3-amino-4-cyano-5-(phenylamino)thiophene-2-carboxylate ():
- Structure: Shares a thiophene-2-carboxylate core but substitutes position 3 with a cyano group and position 5 with a phenylamino group.
- Synthesis: Prepared via refluxing cyanoacetamides with ethyl acetoacetate and sulfur in ethanol, catalyzed by triethylamine .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ():
- Structure: Features acrylamido and cyano substituents on the thiophene ring.
Comparison: The target compound’s dioxane-dione-ylidene substituent introduces greater steric bulk and electronic complexity compared to cyano or acrylamido groups, which could alter solubility, crystallinity, or interaction with biological targets.
1,3-Dioxane-4,6-dione Derivatives
Synthesis of 1,3-dioxane-4,6-diones ():
- Methodology : La(OTf)3-catalyzed condensation of malonic acid and ketones under mild conditions (30°C, 3 hours).
- Yield : 62.3–77.5%, demonstrating efficient catalysis .
- Relevance : The dioxane-dione moiety in the target compound could be synthesized via analogous methods, though the ylidene group may require additional steps (e.g., dehydrogenation).
Agrochemical Dioxolane Derivatives ():
- Examples : Etaconazole and propiconazole (1,3-dioxolane derivatives with triazole groups).
- Applications : Used as fungicides, highlighting the agrochemical relevance of dioxane/dioxolane heterocycles .
Comparison : The target compound’s dioxane-dione ring differs from dioxolanes in ring size and oxidation state, which may reduce fungicidal activity but enhance stability or reactivity in other contexts.
Biological Activity
Methyl 3-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}thiophene-2-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiophene ring substituted with a carboxylate group and an amino group linked to a dioxane derivative. The molecular formula is , and it has a molecular weight of approximately 305.29 g/mol. The IUPAC name reflects its complex structure and functional groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect pyruvate metabolism by inhibiting pyruvate dehydrogenase activity at higher concentrations .
- Antioxidant Activity : The presence of thiophene and dioxan moieties may confer antioxidant properties, which can protect cells from oxidative stress. This aspect is particularly relevant in cancer research where oxidative stress plays a significant role in tumor progression.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. The exact mechanism for this compound requires further investigation but may involve inhibition of NF-kB signaling pathways.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. Table 1 summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of cell migration |
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective bioactivity in vivo . Additionally, histopathological examinations revealed reduced proliferation markers (Ki-67) in treated tumors.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption was noted following oral administration in animal models.
- Distribution : High tissue distribution was observed in liver and lungs.
- Metabolism : The compound undergoes hepatic metabolism with several metabolites identified.
- Excretion : Primarily excreted via urine as conjugated metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
